molecular formula C7H13N7O2 B2536602 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide CAS No. 321432-59-1

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide

Cat. No.: B2536602
CAS No.: 321432-59-1
M. Wt: 227.228
InChI Key: LBUZNVALSSMIME-UHFFFAOYSA-N
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Description

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide is a synthetically derived compound characterized by its unique structure and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound's multifaceted chemical properties make it a subject of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process might include nitration, reduction, cyclization, and acylation steps under carefully controlled conditions such as temperature, pressure, and pH to ensure the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but adapted for large-scale manufacturing. Optimizations such as continuous flow reactions and automated controls ensure efficiency and scalability. Additionally, stringent quality control measures are implemented to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide undergoes several types of reactions, including:

  • Oxidation: : Conversion to oxidized derivatives using reagents like potassium permanganate.

  • Reduction: : Formation of reduced products with agents like lithium aluminum hydride.

  • Substitution: : Participation in nucleophilic or electrophilic substitution reactions, often under mild conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide.

  • Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.

  • Substitution: : Utilization of bases or acids to facilitate the substitution reactions.

Major Products

The reactions yield various derivatives, each with distinct properties suited for different applications. These products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery and material science research.

Biology

Biologically, this compound exhibits potential as a biochemical probe due to its reactive sites, enabling the study of biological processes and interactions at the molecular level. Its applications in labeling and imaging are particularly noteworthy.

Medicine

In medicine, its derivatives are being explored for their pharmacological activities. Researchers are investigating its potential as a therapeutic agent for various diseases, owing to its ability to interact with specific biological targets.

Industry

Industrial applications include its use in the production of specialty chemicals, polymers, and as a catalyst in organic synthesis. Its versatile reactivity profile makes it a valuable component in numerous industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic or industrially relevant outcomes.

Comparison with Similar Compounds

Unique Properties

Compared to other similar compounds, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide stands out due to its distinctive reactivity and stability. This uniqueness underpins its diverse applications across various domains.

List of Similar Compounds

  • 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetamide

  • N-[(methoxyimino)methyl]-5-(dimethylamino)-1H-1,2,3,4-tetraazole

  • 2-acetamido-5-(dimethylamino)-1H-1,2,3,4-tetraazole

These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.

Conclusion

This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable tool for advancing knowledge and innovation across various fields.

Properties

IUPAC Name

2-[5-(dimethylamino)tetrazol-1-yl]-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N7O2/c1-13(2)7-10-11-12-14(7)4-6(15)8-5-9-16-3/h5H,4H2,1-3H3,(H,8,9,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZNVALSSMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC(=O)NC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NN=NN1CC(=O)N/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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